molecular formula C19H23FN2S B4874149 1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

Cat. No.: B4874149
M. Wt: 330.5 g/mol
InChI Key: DYZYHIFBALBRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a butyl group attached to a phenyl ring and a fluorophenyl group attached to an ethyl chain, which are connected through a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea typically involves the reaction of 4-butylaniline with 4-fluorophenethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butylphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea
  • 1-(4-Butylphenyl)-3-[2-(4-bromophenyl)ethyl]thiourea
  • 1-(4-Butylphenyl)-3-[2-(4-methylphenyl)ethyl]thiourea

Uniqueness

1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents .

Properties

IUPAC Name

1-(4-butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2S/c1-2-3-4-15-7-11-18(12-8-15)22-19(23)21-14-13-16-5-9-17(20)10-6-16/h5-12H,2-4,13-14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZYHIFBALBRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Reactant of Route 4
Reactant of Route 4
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Reactant of Route 5
Reactant of Route 5
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Reactant of Route 6
Reactant of Route 6
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.